molecular formula C15H15NO4 B11646331 ethyl (5Z)-5-(4-hydroxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5Z)-5-(4-hydroxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646331
M. Wt: 273.28 g/mol
InChI Key: XLCYBOGDUNMHQL-WQLSENKSSA-N
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Description

ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with various functional groups, including a hydroxyl group, a methylidene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of ethyl (5Z)-5-[(4-hydroxyphenyl)methylidene]-2-methyl-4-hydroxy-4,5-dihydro-1H-pyrrole-3-carboxylate.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

ETHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility compared to its analogs .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-3-20-15(19)13-9(2)16-12(14(13)18)8-10-4-6-11(17)7-5-10/h4-8,17-18H,3H2,1-2H3/b12-8-

InChI Key

XLCYBOGDUNMHQL-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)O)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)O)N=C1C)O

Origin of Product

United States

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